molecular formula C18H18N4O3 B3005407 3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034509-63-0

3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

カタログ番号: B3005407
CAS番号: 2034509-63-0
分子量: 338.367
InChIキー: ZSCXOVURKRCVQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzoxazolone core fused to a cyclopenta-pyrazolo-pyrazine system via an ethyl linker. The benzoxazolone moiety (benzo[d]oxazol-2(3H)-one) is a lactam-containing heterocycle known for its metabolic stability and hydrogen-bonding capacity, often utilized in medicinal chemistry for targeting enzymes or receptors . The cyclopenta-pyrazolo-pyrazine component introduces a bicyclic amine structure, which may enhance solubility and modulate pharmacokinetic properties.

特性

IUPAC Name

3-[2-oxo-2-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(11-21-14-6-1-2-7-16(14)25-18(21)24)20-8-9-22-15(10-20)12-4-3-5-13(12)19-22/h1-2,6-7H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCXOVURKRCVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one , with the CAS number 2034509-63-0 , is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in relation to cancer and other therapeutic areas.

Structural Characteristics

The molecular formula of the compound is C19H22N4O3 , with a molecular weight of approximately 338.4 g/mol . The structure features multiple functional groups including ketones and aromatic rings which contribute to its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H22N4O3
Molecular Weight338.4 g/mol
CAS Number2034509-63-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Pyrazolo Derivatives : Utilizing starting materials like ethyl derivatives and hydrazines.
  • Cyclization Reactions : Conducted under controlled conditions to form the pyrazolo framework.
  • Functionalization : Modifying the resulting structures to enhance biological activity.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the synthesis process and characterizing the final product.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that pyrazolo derivatives could inhibit the growth of lung cancer cells (A549 and H322) in a dose-dependent manner .
  • The mechanisms of action may involve interactions with specific enzymes or receptors involved in cancer pathways .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is likely related to:

  • Inhibition of Enzymatic Activity : Targeting enzymes crucial for cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

  • Cell Proliferation Assay :
    • A recent study evaluated the anti-proliferative effects of various pyrazolo derivatives against multiple cancer cell lines using the MTT assay.
    • Results indicated that certain derivatives showed high inhibition rates correlating with specific structural features such as halogen substitutions on aromatic rings .
  • Thermal Stability Studies :
    • Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to assess the thermal stability of synthesized compounds, providing insights into their stability under physiological conditions .

類似化合物との比較

Comparison with Similar Compounds

Structural Differences in Core Heterocycles

  • Target Compound : Contains a benzoxazolone (oxazole-2-one fused to benzene) and a cyclopenta-pyrazolo-pyrazine system. The oxazolone ring is electron-deficient, favoring interactions with nucleophilic residues .
  • Compound 8b/8c (): Feature aza-oxa-naphthoisoxazole (8b) or benzo-cycloepta-isoxazole (8c) cores. The naphtho/cyclohepta rings increase hydrophobicity compared to the target compound .
  • Compounds 2d/1l () : Based on tetrahydroimidazo[1,2-a]pyridine cores with ester and nitrile substituents. The imidazopyridine system is more electron-rich than benzoxazolone, likely altering reactivity and binding preferences .

Substituent and Functional Group Analysis

Compound Key Substituents Functional Impact
Target Compound Ethyl linker, fused bicyclic amine Enhances conformational rigidity; amine may improve solubility in acidic media.
8b/8c Chloro, phenethylpiperidinyl Chloro increases lipophilicity; phenethylpiperidine is common in CNS-targeting agents .
2d/1l 4-Nitrophenyl, cyano, diethyl esters Nitro and cyano groups are electron-withdrawing, reducing solubility but enhancing stability .

Spectral and Analytical Data

  • NMR/IR :
    • Compounds 2d/1l show characteristic ester C=O stretches at ~1700 cm⁻¹ in IR, absent in the target compound’s benzoxazolone .
    • The target compound’s ¹H NMR would display distinct signals for the oxazolone NH (~10 ppm) and cyclopenta-pyrazolo-pyrazine protons (~2–4 ppm) .
  • HRMS : All compounds (target, 2d, 1l) would exhibit precise mass matches, but the target’s molecular ion ([M+H]⁺) would differ due to its unique formula .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound, particularly in achieving high purity and yield?

Methodological Answer:

  • Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) with solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) to track intermediate formation, as demonstrated in pyrazol-3-one synthesis .
  • Purification : Employ recrystallization with ethanol or methanol, validated by single-spot TLC results. For complex mixtures, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is advised .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., molar ratios of cyclopenta-pyrazine precursors to benzo[d]oxazol-2-one derivatives) and reaction time/temperature based on NMR and HRMS feedback .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Multinuclear NMR Analysis : Assign ¹H and ¹³C NMR peaks to verify hydrogen environments (e.g., cyclopenta-pyrazine protons at δ 2.5–4.0 ppm) and carbon backbones. Compare shifts to analogous tetrahydroimidazo-pyridine derivatives .
  • HRMS Validation : Ensure observed mass matches theoretical [M+H]⁺ values within 2 ppm error. For example, a compound with molecular formula C₁₈H₁₈N₄O₃ should show an exact mass of 362.1356 .
  • IR Spectroscopy : Identify key functional groups (e.g., oxo groups at ~1700 cm⁻¹, benzoxazole C=N stretches at ~1600 cm⁻¹) .

Advanced: What mechanistic approaches are suitable for studying the reactivity of the cyclopenta-pyrazine core in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe rate-determining steps in ring-opening or alkylation reactions.
  • Computational Modeling : Apply density functional theory (DFT) to map transition states for cyclopropane ring strain or pyrazine nitrogen reactivity, referencing triazolo-pyrazinone studies .
  • Trapping Intermediates : Quench reactions at timed intervals (e.g., with acetic anhydride) to isolate intermediates for LC-MS/MS characterization .

Advanced: How can computational tools predict the environmental fate or biodegradability of this compound?

Methodological Answer:

  • QSPR Modeling : Use quantitative structure-property relationship models to estimate logP (hydrophobicity) and persistence in soil/water. Compare to Project INCHEMBIOL’s framework for environmental-chemical properties .
  • Molecular Dynamics Simulations : Simulate interactions with microbial enzymes (e.g., cytochrome P450) to predict metabolic pathways and degradation products .
  • Experimental Validation : Couple computational predictions with OECD 301B biodegradation tests in activated sludge .

Advanced: What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across studies?

Methodological Answer:

  • Standardized Assay Conditions : Normalize variables like cell line passage number, serum concentration, and solvent controls (e.g., DMSO ≤0.1%). Reference triazolo-pyrazinone protocols for consistency .
  • Dose-Response Redundancy : Perform triplicate experiments with internal standards (e.g., sitagliptin ketone derivatives) to calibrate activity measurements .
  • Meta-Analysis : Use hierarchical clustering or PCA to identify outliers in datasets, as applied in antioxidant activity studies .

Advanced: How can in silico methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Pharmacophore Mapping : Align the compound’s benzoxazole and pyrazine moieties with receptor active sites (e.g., kinases) using Schrödinger’s Glide.
  • ADMET Prediction : Utilize SwissADME to optimize solubility (<–5 logS) and avoid CYP450 inhibition risks .
  • Synthetic Feasibility : Prioritize derivatives with modular synthons (e.g., tert-butyl esters for carboxylate protection) to streamline library synthesis .

Advanced: What experimental designs minimize variability in pharmacological evaluations?

Methodological Answer:

  • Split-Plot Designs : Implement randomized block designs with split plots for dose-response and time-course variables, as validated in antioxidant studies .
  • Blinded Analysis : Assign compound codes to researchers to prevent bias in activity scoring .
  • Cross-Validation : Replicate key findings in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。